molecular formula C5H5BrS B1283163 2-Bromo-4-methylthiophene CAS No. 53119-60-1

2-Bromo-4-methylthiophene

Cat. No. B1283163
CAS RN: 53119-60-1
M. Wt: 177.06 g/mol
InChI Key: WQCPSNAAWLHQAE-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiophene is a brominated thiophene derivative, a class of compounds that are of interest due to their potential applications in various fields, including materials science and organic electronics. Thiophene derivatives are known for their aromaticity and electronic properties, which make them suitable for use in the synthesis of complex organic molecules and polymers .

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, 2-bromo-3-methylthiophene can be synthesized using 3-methylthiophene and N-bromosuccinimide (NBS) as starting materials. The reaction conditions, such as reaction time and temperature, are critical for optimizing the yield and purity of the product. A reaction time of 8.5 hours at 40°C can result in a yield of 87% with a purity above 98% as determined by gas chromatography (GC) . Additionally, the synthesis of supercrowded 2,3,4,5-tetraferrocenylthiophene involves a fourfold Negishi ferrocenylation of tetrabromothiophene, highlighting the versatility of thiophene derivatives in complex syntheses .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is a key factor in their chemical behavior and applications. For 2-methylthiophene, gas electron diffraction combined with microwave spectroscopic data has been used to determine the molecular structure. Important structural parameters such as bond lengths and angles have been measured, providing insight into the geometry of the molecule . These structural details are crucial for understanding the reactivity and properties of the molecule.

Chemical Reactions Analysis

Thiophene derivatives undergo various substitution reactions that can significantly alter their properties. For example, 4-methyldibenzothiophene can undergo reactions such as succinoylation, acetylation, and nitration to yield 2-substituted products. Bromination of this compound results in the formation of 3-bromo-4-methyldibenzothiophene, demonstrating the reactivity of the thiophene ring towards electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The synthesis and characterization of 3,4-dimethyl-dithieno[2,3-b:3',2'-d]thiophene-7,7-dioxide, starting from 3-bromo-4-methylthiophene, reveal the compound's optical properties such as absorption and photoluminescence. These properties are important for potential applications in optoelectronic devices . Additionally, the electrochemical properties of thiophene derivatives, such as the electron-transfer properties of supercrowded 2,3,4,5-tetraferrocenylthiophene, are of interest for their use in electronic materials .

Scientific Research Applications

Organic Material Synthesis

2-Bromo-4-methylthiophene is used in the synthesis of electro- and photoactive organic materials. A study by Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form a library of 2-aryl-4-bromo-5-methylthiophenes, which is useful for the preparation of functional organic electronic materials.

Photochromic Compounds

Liu, Yang, and Yu (2008) synthesized a novel photochromic compound using 2-methylthiophene, which was treated with liquid bromine to form 3,5-dibromo-2-methylthiophene. This compound, known as 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl]perfluorocyclopentene (DT-1), displays photochromic behavior and has potential applications in optoelectronics.

Synthesis of Dithienylethene Derivatives

Sotgiu et al. (2003) described the synthesis of 3,4-dimethyl-dithieno[2,3-b:3′,2′-d]thiophene-7,7-dioxide, starting from commercial 3-bromo-4-methylthiophene (Sotgiu et al., 2003). The study explored the absorption and photoluminescence properties of the compound, emphasizing its potential in electronic applications.

Bromination Reactions and Characterization

Zhao Li-juan (2011) conducted a study on the synthesis and characterization of 3-methylthiophene bromides, including 2-bromo-3-methylthiophene and 2,5-dibromo-3-methylthiophene, highlighting their potential in various chemical reactions and analyses (Zhao Li-juan, 2011).

Photostabilizers for Poly(vinyl chloride)

Balakit et al. (2015) synthesized new thiophene derivatives, including N-[(3-bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, which demonstrated effectiveness as photostabilizers for poly(vinyl chloride) (PVC) films (Balakit et al., 2015).

Substituent Effects on Bromothiophene Derivatives

Tong et al. (2010) investigated the electronic structure and substituent effects in 2-bromo-5-methylthiophene, among other derivatives, using photoelectron spectroscopy and theoretical methods. This study is significant for understanding the reactivities of these compounds (Tong et al., 2010).

Safety and Hazards

2-Bromo-4-methylthiophene is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based compounds, including 2-Bromo-4-methylthiophene, have been gaining attention due to their exceptional optical and conductive properties . They hold potential for various applications in material science, including the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Future research may focus on developing novel strategies for the synthesis and modification of these compounds to enhance their properties and expand their applications .

properties

IUPAC Name

2-bromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-5(6)7-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCPSNAAWLHQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550362
Record name 2-Bromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53119-60-1
Record name 2-Bromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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